molecular formula C15H14ClFN2O4 B6040787 [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone

[2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone

Cat. No.: B6040787
M. Wt: 340.73 g/mol
InChI Key: WYKQEXZLMOVEOM-UHFFFAOYSA-N
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Description

[2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone: is a synthetic organic compound that belongs to the class of phenol ethers These compounds are characterized by an ether group substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone typically involves multiple steps. One common route includes the reaction of 2-chloro-4-fluorophenol with an appropriate oxirane derivative to form an intermediate, which is then reacted with morpholine and other reagents to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenol ether structure.

Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring specific ether functionalities .

Mechanism of Action

The mechanism of action of [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but its structure suggests potential for significant biological activity .

Comparison with Similar Compounds

  • 2-[(2-Chloro-4-fluorophenoxy)methyl]-2-methyloxirane
  • 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde

Comparison: Compared to similar compounds, [2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone is unique due to its oxazole and morpholine moieties. These functional groups provide additional sites for chemical reactions and interactions, enhancing its versatility in various applications .

Properties

IUPAC Name

[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c16-11-7-10(17)1-2-13(11)22-9-14-18-12(8-23-14)15(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKQEXZLMOVEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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